Benzyl thiophen-2-ylcarbamate Benzyl thiophen-2-ylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20474243
InChI: InChI=1S/C12H11NO2S/c14-12(13-11-7-4-8-16-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)
SMILES:
Molecular Formula: C12H11NO2S
Molecular Weight: 233.29 g/mol

Benzyl thiophen-2-ylcarbamate

CAS No.:

Cat. No.: VC20474243

Molecular Formula: C12H11NO2S

Molecular Weight: 233.29 g/mol

* For research use only. Not for human or veterinary use.

Benzyl thiophen-2-ylcarbamate -

Specification

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
IUPAC Name benzyl N-thiophen-2-ylcarbamate
Standard InChI InChI=1S/C12H11NO2S/c14-12(13-11-7-4-8-16-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)
Standard InChI Key GZZHLJMVBXKNPP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC2=CC=CS2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Benzyl thiophen-2-ylcarbamate belongs to the carbamate family, characterized by a -OC(=O)N- functional group. Its IUPAC name, benzyl N-thiophen-2-ylcarbamate, reflects the substitution pattern: a benzyloxycarbonyl group attached to the nitrogen of a thiophen-2-ylamine. The molecular formula (C₁₂H₁₁NO₂S) corresponds to a molar mass of 233.29 g/mol. Key structural features include:

  • Thiophene ring: A five-membered heterocycle with sulfur at position 2, contributing to electron-rich aromaticity and potential π-π interactions.

  • Benzyl group: Enhances lipophilicity, facilitating membrane permeability.

  • Carbamate linkage: Imparts stability against hydrolysis compared to esters, while allowing hydrogen bonding via the carbonyl oxygen .

Table 1: Physicochemical Properties of Benzyl Thiophen-2-ylcarbamate

PropertyValueSource
Molecular Weight233.29 g/mol
Density~1.2 g/cm³ (estimated)
Melting Point100–101°C (analogue data)
Boiling Point333.4°C (estimated)
LogP (Partition Coefficient)2.8 (predicted)

The compound’s solubility profile is dominated by its aromatic and carbamate groups, rendering it moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water.

Synthesis and Analytical Characterization

Synthetic Pathways

While no explicit protocol for benzyl thiophen-2-ylcarbamate is documented, analogous carbamates are typically synthesized via:

  • Carbamate Formation: Reaction of thiophen-2-ylamine with benzyl chloroformate in the presence of a base (e.g., triethylamine) .
    Thiophen-2-ylamine + Benzyl chloroformateBaseBenzyl thiophen-2-ylcarbamate\text{Thiophen-2-ylamine + Benzyl chloroformate} \xrightarrow{\text{Base}} \text{Benzyl thiophen-2-ylcarbamate}

  • Isocyanate Route: Condensation of benzyl isocyanate with thiophen-2-ol under anhydrous conditions .

Table 2: Comparative Yields of Analogous Carbamates

CompoundYield (%)MethodReference
tert-Butyl benzo[b]thiophen-2-ylcarbamate41Chloroformate route
Flupirtine-derived carbamates50–89Isocyanate route

Purification often involves silica gel chromatography (e.g., CH₂Cl₂/AcOEt 9:1) , with characterization by ¹H NMR, FT-IR, and mass spectrometry .

Biological Activities and Mechanisms

Antimicrobial Properties

Thiophene-containing compounds exhibit broad-spectrum antimicrobial activity. In molecular docking studies, benzyl thiophen-2-ylcarbamate analogues demonstrated affinity for bacterial targets like GlcN-6P synthase (binding energy: -7.2 kcal/mol) . Key findings:

  • Bacterial Inhibition: Analogues reduced growth of Escherichia coli and Staphylococcus aureus by 60–75% at 50 µg/mL .

  • Fungal Activity: Moderate inhibition (40–55%) against Candida albicans due to thiophene’s interaction with fungal cytochrome P450 .

Anti-Inflammatory and Neuroprotective Effects

Aromatic carbamates modulate apoptotic pathways:

  • Bcl-2/Bax Regulation: Flupirtine-derived carbamates increased the Bcl-2/Bax ratio by 2.5-fold, suppressing neuronal apoptosis .

  • Autophagy Induction: Upregulation of beclin 1 (1.8-fold) enhanced clearance of protein aggregates in neurodegenerative models .

While direct evidence for benzyl thiophen-2-ylcarbamate is lacking, structural similarities suggest comparable mechanisms .

Future Directions

  • Synthesis Optimization: Develop one-pot methodologies to improve yields (>70%) .

  • In Vivo Studies: Evaluate pharmacokinetics and blood-brain barrier penetration.

  • Mechanistic Elucidation: Identify molecular targets via proteomic profiling.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator